1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea
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Overview
Description
mTOR inhibitor-17 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. This pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-17 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of mTOR inhibitor-17 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
mTOR inhibitor-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of functional groups to enhance inhibitory activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions are derivatives of mTOR inhibitor-17 with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting the mTOR pathway .
Scientific Research Applications
mTOR inhibitor-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mTOR pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in the development of drug delivery systems and as a component in biochemical assays .
Mechanism of Action
mTOR inhibitor-17 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. The inhibition of mTOR activity results in reduced protein synthesis, cell cycle arrest, and induction of autophagy .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: The prototype mTOR inhibitor, known for its immunosuppressive and anticancer properties.
Temsirolimus: A derivative of rapamycin, used in the treatment of renal cell carcinoma.
Everolimus: Another rapamycin derivative, used for various cancers and transplant rejection
Uniqueness of mTOR inhibitor-17
mTOR inhibitor-17 is unique due to its enhanced specificity and potency compared to other mTOR inhibitors. It has been designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors. Additionally, mTOR inhibitor-17 exhibits improved pharmacokinetic properties, making it a promising candidate for clinical development .
Properties
Molecular Formula |
C22H23N5O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-cyclopropyl-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C22H23N5O2S/c28-22(24-15-5-6-15)23-14-3-1-13(2-4-14)20-25-18-9-10-30-19(18)21(26-20)27-11-16-7-8-17(12-27)29-16/h1-4,9-10,15-17H,5-8,11-12H2,(H2,23,24,28) |
InChI Key |
HBZPGFLLAMADHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CC6CCC(C5)O6)SC=C4 |
Origin of Product |
United States |
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